Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- is a chemical compound with the molecular formula . It is categorized as an organic compound and falls under the class of benzonitriles, which are characterized by the presence of a cyano group attached to a benzene ring. This compound is notable for its potential applications in pharmacology and medicinal chemistry, particularly as an inhibitor of nitric oxide synthase enzymes, which play critical roles in various biological processes.
The compound is classified as a small molecule and is primarily recognized for its experimental status in drug development. It has not yet received approval for clinical use in the United States or other regions, indicating that it is still undergoing research and evaluation for its therapeutic potential .
The synthesis of Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- typically involves multi-step organic reactions, including:
Technical details regarding specific reagents and conditions are crucial but not fully disclosed in public databases, reflecting ongoing research efforts in optimizing these synthesis pathways .
The molecular structure of Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- features a central benzonitrile core substituted with a pyrimidine derivative. Key structural data include:
This structural information indicates significant functional diversity, which contributes to its biological activity .
Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- can participate in various chemical reactions typical for nitriles and amines:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .
The primary mechanism of action for Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- involves inhibition of nitric oxide synthase enzymes. These enzymes are responsible for synthesizing nitric oxide from L-arginine, a process critical for various physiological functions including vasodilation and neurotransmission.
The compound demonstrates selective inhibition against inducible nitric oxide synthase and neuronal nitric oxide synthase, which may lead to therapeutic effects in conditions characterized by excessive nitric oxide production, such as inflammatory diseases .
Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- has potential applications in:
Research continues to explore its full potential within these fields, highlighting the importance of ongoing studies into its efficacy and safety profiles .
Retrosynthetic dissection of the target compound "Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-" identifies two primary synthons: (i) a 4-amino-benzonitrile derivative and (ii) a 4-chloro-5-methoxy-2-(methylthio)pyrimidine electrophile. The disconnection at the C–N bond between the pyrimidine and benzonitrile moieties highlights nucleophilic aromatic substitution (SNAr) as the pivotal bond-forming strategy. Alternative pathways include:
Table 1: Retrosynthetic Pathways for Target Compound Assembly
| Disconnection Site | Synthon 1 | Synthon 2 | Bond Formation Method |
|---|---|---|---|
| C₄(pyrimidine)–N | 4-Chloro-5-methoxy-2-(methylthio)pyrimidine | 4-Aminobenzonitrile | SNAr |
| N–C₁(benzene) | 5-Methoxy-2-(methylthio)-4-aminopyrimidine | 4-Fluorobenzonitrile | Buchwald-Hartwig Amination |
Nucleophilic aromatic substitution (SNAr) proves optimal for forging the C–N bond between the pyrimidine and benzonitrile units. The reaction leverages the electron-deficient nature of 4-chloro-5-methoxy-2-(methylthio)pyrimidine, where the chloro group is activated by adjacent electron-withdrawing substituents. Key mechanistic and experimental considerations include:
While SNAr operates efficiently without catalysts, copper and palladium complexes accelerate C–N coupling under milder conditions:
Table 2: Catalytic Systems for Pyrimidine-Benzonitrile Coupling
| Catalyst System | Ligand | Temp. (°C) | Time (h) | Yield (%) | Side Reactions |
|---|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | 80 | 6 | 92 | None observed |
| Pd(OAc)₂ | XPhos | 60 | 4 | 88 | Nitrile reduction (<5%) |
| None (SNAr) | – | 120 | 10 | 85 | Di-substitution (8–10%) |
Regioselectivity in pyrimidine functionalization is governed by the orthogonal reactivity of methoxy versus methylthio groups:
The benzonitrile moiety offers diverse modification routes, leveraging the reactivity of the cyano group:
Table 3: Benzonitrile Core Derivatization Pathways
| Reaction Type | Reagents/Conditions | Product | Functional Group Tolerance |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), 90°C, 4 h | 4-(Pyrimidinylamino)benzamide | Low (acid-sensitive) |
| Reduction | DIBAL-H, toluene, −78°C, 1 h | 4-(Pyrimidinylamino)benzaldehyde | High |
| Tetrazole Formation | NaN₃, CuCl₂, DMF, 120°C (MW), 1 h | 5-[4-(Pyrimidinylamino)phenyl]-1H-tetrazole | Moderate |
These synthetic strategies collectively enable the efficient construction and diversification of the title compound, establishing a framework for developing advanced heterocyclic architectures.
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9